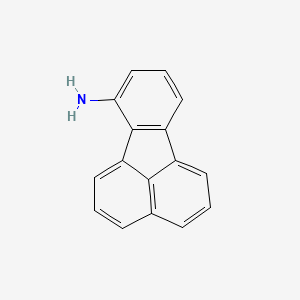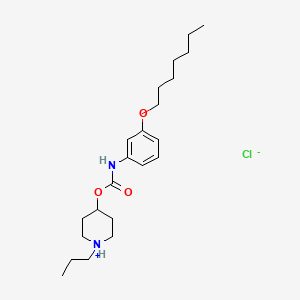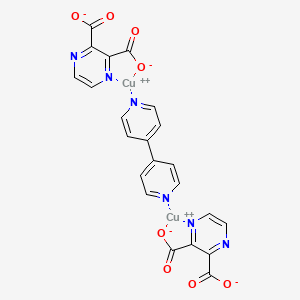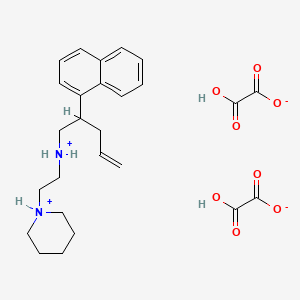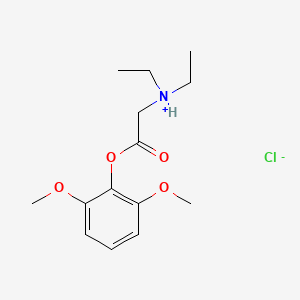
Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and specific functional groups that contribute to its reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride typically involves the esterification of carbamic acid with the appropriate phenyl ester. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the esterification can be carried out using methanol and hydrochloric acid as reagents, with the reaction being catalyzed by an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters. These products have their own unique properties and applications.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of carbamic acid, such as:
Uniqueness
What sets carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride apart is its specific functional groups and molecular structure, which confer unique reactivity and applications
Propiedades
Número CAS |
24996-51-8 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-4-propan-2-ylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5/h6-9H,1-5H3,(H,14,16) |
Clave InChI |
FTYZKBRQVSKNSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


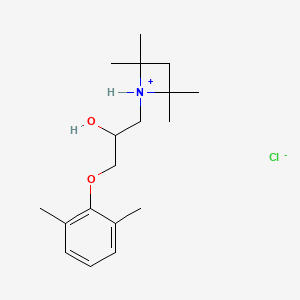
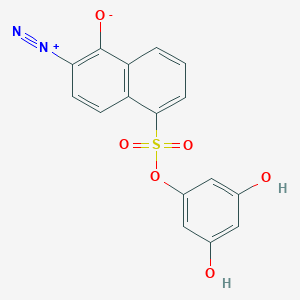
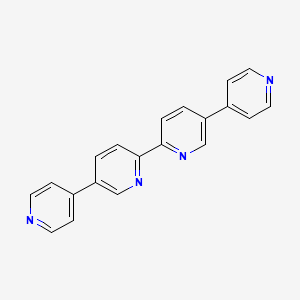
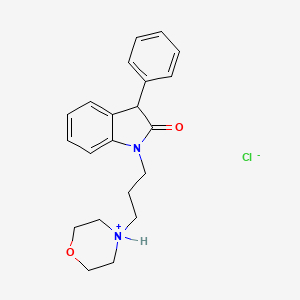
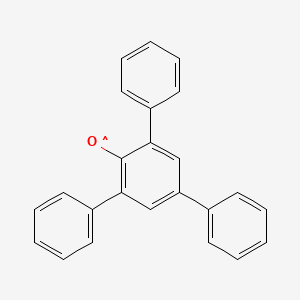

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
